molecular formula C12H10ClNO2 B15296578 3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione CAS No. 1892555-71-3

3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione

Cat. No.: B15296578
CAS No.: 1892555-71-3
M. Wt: 235.66 g/mol
InChI Key: NFTBUXALWKRPBS-UHFFFAOYSA-N
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Description

3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of a chloro group, a methyl group, and an indole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione typically involves the reaction of 1-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Chloro-1-(1-methyl-1H-indol-3-yl)propane-1,2-dione is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and toxicological aspects.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClNO2. The compound features a chloro substituent on an indole-derived structure, which is known to influence its biological activity significantly. The structural representation can be summarized as follows:

PropertyDescription
Molecular FormulaC12H10ClNO2
SMILESCN1C=C(C2=CC=CC=C21)C(=O)C(=O)CCl
InChI Key[InChI Key Here]

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that treatment with this compound led to a marked increase in caspase-3 and caspase-9 activities, suggesting a mitochondrial-mediated apoptotic pathway .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, indicating moderate antibacterial activity .

The proposed mechanism of action involves the disruption of cellular processes through the inhibition of specific enzymes or pathways associated with cell proliferation and survival. Research suggests that the chloro group in the molecule plays a critical role in enhancing its reactivity towards biological targets .

Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with varying concentrations (0, 10, 20, and 40 µM) for 48 hours resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
2065
4030

This study concluded that the compound effectively reduces cell viability in a concentration-dependent manner.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of this compound against common pathogens. The results indicated significant inhibition zones in agar diffusion assays.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings support the potential use of this compound as an antimicrobial agent.

Properties

CAS No.

1892555-71-3

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

3-chloro-1-(1-methylindol-3-yl)propane-1,2-dione

InChI

InChI=1S/C12H10ClNO2/c1-14-7-9(12(16)11(15)6-13)8-4-2-3-5-10(8)14/h2-5,7H,6H2,1H3

InChI Key

NFTBUXALWKRPBS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)CCl

Origin of Product

United States

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